

Synthetic Routes for Cicutoxin and its Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *Cicutoxin*

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These application notes provide a detailed overview of the synthetic strategies for **cicutoxin**, a potent neurotoxin, and its derivatives. The focus is on providing comprehensive experimental protocols and comparative data to aid in the replication and further development of these synthetic routes.

Introduction

Cicutoxin is a highly toxic polyacetylenic alcohol found in plants of the *Cicuta* (water hemlock) genus. Its complex structure, featuring a conjugated system of three double bonds and two triple bonds, along with a chiral secondary alcohol, presents a significant synthetic challenge. The inherent instability of the polyene/yne backbone further complicates its synthesis, requiring carefully planned strategies. This document outlines two key approaches to the total synthesis of **cicutoxin**, providing detailed experimental protocols for a recent domino reaction strategy and an overview of a convergent cross-coupling approach.

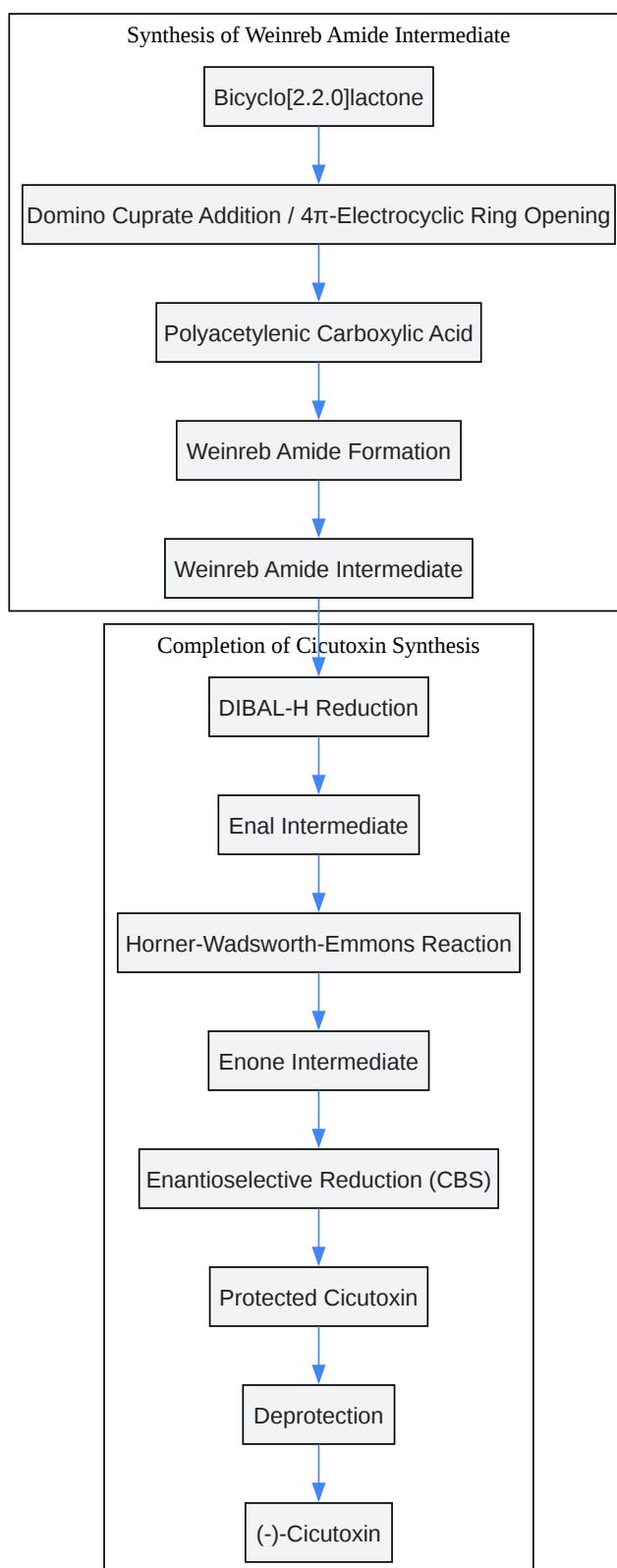
Domino Reaction Approach to Cicutoxin Synthesis

A recent and efficient approach to the synthesis of **cicutoxin** and its analogue virol A has been developed by the Maulide group.^[1] This strategy utilizes a domino cuprate addition/ 4π -electrocyclic ring opening of a stereodefined cyclobutene intermediate to construct the core polyene structure.^[1] This method stands in contrast to more traditional iterative cross-coupling reactions.^[1]

Overall Synthetic Strategy

The synthesis begins with a domino reaction on a bicyclo[2.2.0]lactone to stereoselectively form an all-trans polyacetylenic carboxylic acid. This intermediate is then converted to a Weinreb amide, which serves as a key branching point for the synthesis of both virol A and **cicutoxin**. For the synthesis of **cicutoxin**, the Weinreb amide is reduced to the corresponding enal, followed by a Horner-Wadsworth-Emmons reaction to extend the carbon chain. A subsequent enantioselective reduction establishes the chiral alcohol, and a final deprotection yields the natural product.

Experimental Workflow



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Caption: Overall workflow for the domino reaction-based synthesis of (-)-**cicutoxin**.

Key Experimental Protocols

Protocol 1: Synthesis of the Weinreb Amide Intermediate^[1]

- **Domino Cuprate Addition/ 4π -Electrocyclic Ring Opening:** To a solution of the bicyclo[2.2.0]lactone (1.0 equiv) in THF at -78 °C is added a solution of the cuprate, prepared from the corresponding alkyne (2.0 equiv), MeLi (2.0 equiv), and CuCN (2.0 equiv). The reaction is stirred for 4 hours, gradually warming to room temperature.
- **Weinreb Amide Formation:** The resulting carboxylic acid is dissolved in DCM. EDCI (1.2 equiv), HOBT (1.2 equiv), and Et₃N (2.0 equiv) are added, followed by the Weinreb salt (1.5 equiv). The reaction mixture is stirred at room temperature for 12 hours.

Protocol 2: Synthesis of (-)-**Cicutoxin** from the Weinreb Amide^[1]

- **Reduction to the Enal:** The Weinreb amide (1.0 equiv) is dissolved in toluene and cooled to -78 °C. DIBAL-H (1.5 equiv) is added dropwise, and the reaction is stirred for 1 hour.
- **Horner-Wadsworth-Emmons Reaction:** The crude enal is subjected to a Horner-Wadsworth-Emmons reaction with C₃H₇COCH₂PO(OEt)₂ (2.0 equiv) and Ba(OH)₂ (4.0 equiv) in a THF/H₂O mixture at room temperature for 1 hour.
- **Enantioselective Reduction:** The resulting enone is reduced enantioselectively using an (R)-CBS catalyst to afford the desired (S)-alcohol.
- **Deprotection:** The protecting group is removed under acidic conditions to yield (-)-**cicutoxin**.

Quantitative Data Summary

Step	Product	Yield (%)	Notes
Domino Reaction & Weinreb Amide Formation	Weinreb Amide Intermediate	75	Two steps, one-pot.
DIBAL-H Reduction & HWE Reaction	Enone Intermediate	68	Two steps, one-pot.
Enantioselective Reduction & Deprotection	(-)-Cicutoxin	76	Yield over two steps. Enantiomeric ratio of (S):(R) is typically >95:5.

Convergent Cross-Coupling Approach to (R)-(-)-Cicutoxin

The first total synthesis of the naturally occurring (R)-(-)-**cicutoxin** was reported by Gung in 2009 and employed a convergent cross-coupling strategy.^[2] This approach involves the synthesis of three key fragments which are then coupled together in a specific sequence.

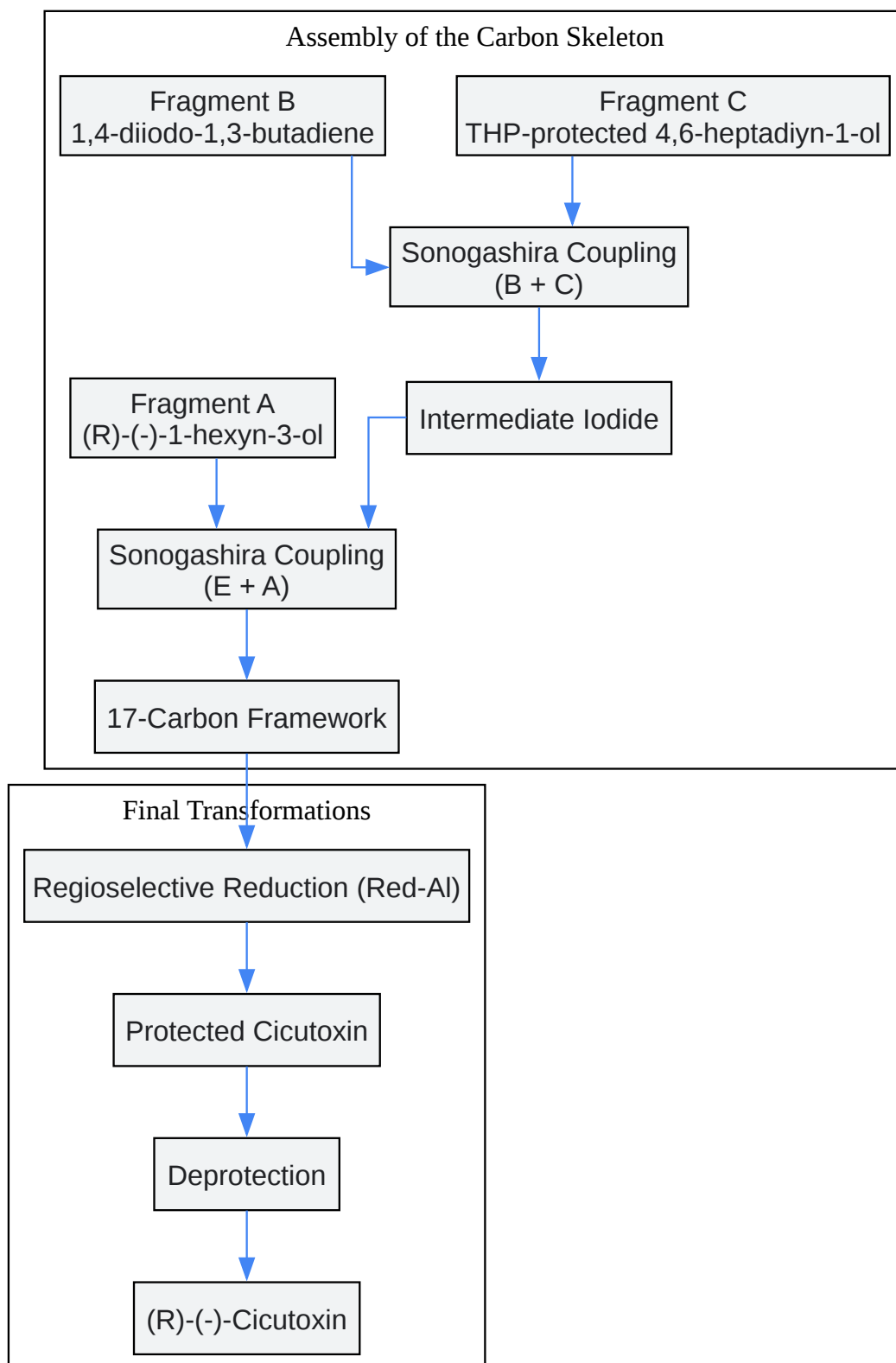
Overall Synthetic Strategy

The synthesis is a triply convergent approach that assembles the molecule from three key building blocks:

- Fragment A: (R)-(-)-1-hexyn-3-ol
- Fragment B: 1,4-diiodo-1,3-butadiene
- Fragment C: THP-protected 4,6-heptadiyn-1-ol

The core of the synthesis is a sequential Sonogashira cross-coupling of fragments A and C with the central diiodobutadiene fragment B. The final steps involve a regioselective reduction of a triple bond and deprotection of the alcohol.

Synthetic Pathway



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Caption: Convergent synthesis of (R)-(-)-**cicutoxin** via sequential Sonogashira coupling.

Key Reactions and Concepts

- **Preparation of (R)-(-)-1-hexyn-3-ol (Fragment A):** This chiral fragment is typically prepared via an asymmetric reduction of 1-hexyn-3-one, for example, using the Corey-Bakshi-Shibata (CBS) reduction, which provides high enantioselectivity.
- **Sonogashira Coupling:** This palladium-catalyzed cross-coupling reaction is central to this strategy, enabling the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. The sequential nature of the couplings is crucial to avoid the formation of symmetrical side products.
- **Regioselective Reduction:** A key challenge in the final steps is the regioselective reduction of one of the triple bonds to a cis-double bond without affecting the other unsaturations. Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is an effective reagent for this transformation.

Quantitative Data Summary (Gung, 2009)

Step	Product	Overall Yield (%)
Convergent Synthesis (4 linear steps)	(R)-(-)-Cicutoxin	18

Synthesis of Cicutoxin Derivatives

The synthetic routes to **cicutoxin** can be adapted to produce a variety of derivatives for structure-activity relationship (SAR) studies. By modifying the starting fragments in the convergent synthesis or the precursors in the domino reaction approach, analogues with variations in the alkyl chain, the position and number of hydroxyl groups, and the degree of unsaturation can be synthesized. These derivatives are valuable tools for investigating the mechanism of toxicity of **cicutoxin** and for exploring potential therapeutic applications.

Conclusion

The total synthesis of **cicutoxin** has been achieved through multiple strategies, with the domino cuprate addition/4 π -electrocyclic ring opening and the convergent Sonogashira cross-coupling being two prominent examples. These approaches provide a framework for the synthesis of **cicutoxin** and its derivatives, enabling further biological and toxicological studies.

The detailed protocols and data presented in these application notes are intended to facilitate the work of researchers in this challenging area of natural product synthesis.

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